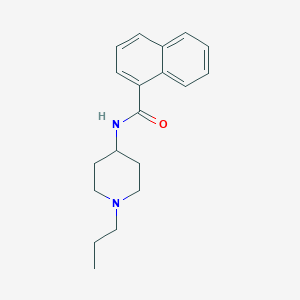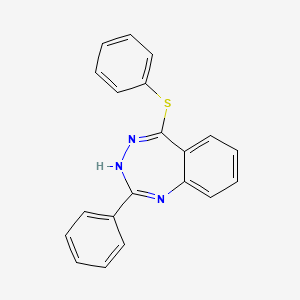
N-(1-propyl-4-piperidinyl)-1-naphthamide
説明
N-(1-propyl-4-piperidinyl)-1-naphthamide, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPN is a synthetic compound that belongs to the class of naphthamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(1-propyl-4-piperidinyl)-1-naphthamide is not fully understood, but it is thought to involve the modulation of ion channels in neurons. N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to selectively inhibit the activity of T-type calcium channels, which are involved in the generation of low-threshold spikes in neurons. By inhibiting these channels, N-(1-propyl-4-piperidinyl)-1-naphthamide can reduce the excitability of neurons and modulate synaptic transmission.
Biochemical and Physiological Effects
N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in neurons, N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to modulate the activity of other proteins such as G protein-coupled receptors and enzymes. N-(1-propyl-4-piperidinyl)-1-naphthamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the advantages of using N-(1-propyl-4-piperidinyl)-1-naphthamide in lab experiments is its selectivity for T-type calcium channels. This property allows researchers to study the specific effects of inhibiting these channels without affecting other ion channels. However, N-(1-propyl-4-piperidinyl)-1-naphthamide has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous compounds in the body. Additionally, the effects of N-(1-propyl-4-piperidinyl)-1-naphthamide may vary depending on the experimental conditions and the cell type being studied.
将来の方向性
There are several future directions for research involving N-(1-propyl-4-piperidinyl)-1-naphthamide. One area of interest is the development of more selective and potent inhibitors of T-type calcium channels. This could lead to the development of new therapies for neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the effects of N-(1-propyl-4-piperidinyl)-1-naphthamide on other ion channels and proteins. This could provide insights into the mechanisms underlying other physiological processes such as muscle contraction and hormone secretion.
Conclusion
N-(1-propyl-4-piperidinyl)-1-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to modulate the activity of ion channels in neurons has made it a valuable tool for studying the mechanisms underlying neurological disorders. While there is still much to learn about the mechanism of action and physiological effects of N-(1-propyl-4-piperidinyl)-1-naphthamide, it is clear that this compound has the potential to be an important tool for future research.
科学的研究の応用
N-(1-propyl-4-piperidinyl)-1-naphthamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-propyl-4-piperidinyl)-1-naphthamide is in neuroscience research. N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to modulate the activity of ion channels in neurons, which can lead to changes in neuronal excitability and synaptic transmission. This property of N-(1-propyl-4-piperidinyl)-1-naphthamide has been utilized to study the mechanisms underlying various neurological disorders such as epilepsy and chronic pain.
特性
IUPAC Name |
N-(1-propylpiperidin-4-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)20-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-9,16H,2,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUWNMZJBCXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4674651.png)


![3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674663.png)
![ethyl 4-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4674670.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4674679.png)

![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4674745.png)